Formestane

Catalog No.
S548668
CAS No.
566-48-3
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formestane

CAS Number

566-48-3

Product Name

Formestane

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1

InChI Key

OSVMTWJCGUFAOD-KZQROQTASA-N

SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O

Solubility

Insoluble

Synonyms

4-hydroxy-4-androstene-3,17-dione, 4-hydroxyandrost-4-ene-3,17-dione, 4-hydroxyandrostene-3,17-dione, 4-hydroxyandrostenedione, 4-OHA, CGP 32 349, CGP 32349, CGP-32349, formestane, Lentaron

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Description

The exact mass of the compound Formestane is 302.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Supplementary Records. It belongs to the ontological category of hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Formestane, also known by its chemical name 4-androsten-4-ol-3,17-dione, is a steroidal aromatase inhibitor (AI) widely used in both clinical practice and scientific research. Its primary function is to inhibit the aromatase enzyme, which is responsible for converting androgens like androstenedione into estrogens []. This makes Formestane a valuable tool for studying estrogen's role in various biological processes and diseases.

Understanding Estrogen's Role in Different Cancers

One of the major areas of scientific research involving Formestane is investigating its impact on estrogen-dependent cancers. Estrogen receptors are present on the surface of some cancer cells, and estrogen binding to these receptors can promote cancer growth []. By inhibiting estrogen production with Formestane, researchers can study how this impacts tumor development and progression in various cancers, particularly breast cancer.

Formestane's ability to reduce estrogen levels has also led to its use in studying other estrogen-sensitive cancers, such as endometrial cancer []. Research using Formestane can help scientists understand the specific mechanisms by which estrogen contributes to these cancers and identify potential therapeutic targets.

Formestane, known chemically as 4-hydroxyandrost-4-ene-3,17-dione, is a steroidal aromatase inhibitor primarily used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. It is classified as a second-generation, irreversible aromatase inhibitor that works by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This action effectively reduces estrogen levels in the body, which can be beneficial for treating hormone-sensitive cancers that rely on estrogen for growth .

The compound has a molecular formula of C19H26O3 and a molecular weight of approximately 302.41 g/mol. Formestane is not orally bioavailable and is administered via intramuscular injection, typically every two weeks .

As mentioned previously, formestane's primary mechanism of action involves inhibiting the aromatase enzyme. By binding irreversibly to the enzyme's active site, formestane prevents the conversion of androgens to estrogens. This decrease in estrogen levels can be beneficial in treating estrogen-receptor positive breast cancers, where estrogen promotes tumor growth [].

  • Endocrine Disruption: By significantly reducing estrogen levels, formestane may cause side effects associated with estrogen deficiency, such as hot flashes, vaginal dryness, and bone loss [].
  • Injection Site Reactions: Since formestane was administered via intramuscular injection, there is a potential for injection site pain, redness, or infection [].

Current Research

While no longer a primary treatment option, formestane remains of interest for some scientific research areas:

  • Comparative Studies: Researchers may compare the effectiveness of formestane with newer aromatase inhibitors to understand the advantages and disadvantages of different treatment modalities [].
  • Alternative Uses: The potential for formestane to suppress estrogen production might be explored in research on other hormone-sensitive conditions [].
  • Detection in Doping: Since formestane can be misused by athletes to suppress estrogen production caused by anabolic steroids, research efforts are ongoing to develop methods for detecting its use in anti-doping programs [].
Primarily during its metabolism. It is metabolized in the liver through phase I reactions, which include reductive processes leading to the formation of metabolites such as 4-hydroxytestosterone. The primary metabolic pathway involves keto reduction at carbon number three of the molecule, producing several oxidation products including 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione .

In phase II metabolism, conjugation occurs through sulfatation and glucuronidation, with significant amounts being excreted as glucuronide in urine following administration .

The biological activity of formestane is centered on its role as an aromatase inhibitor. By irreversibly binding to the aromatase enzyme, it decreases estrogen production significantly. This mechanism is particularly effective in treating estrogen-sensitive breast cancer cells, which depend on estrogen for their proliferation and survival .

Formestane also acts as a prohormone to 4-hydroxytestosterone, exhibiting weak androgenic activity alongside its aromatase inhibitory effects. The drug's ability to modulate hormonal levels makes it a valuable therapeutic agent in oncology .

Formestane can be synthesized through various methods involving steroidal precursors. One common approach involves the conversion of androstenedione through hydroxylation and subsequent chemical modifications to introduce the necessary functional groups that characterize formestane. Specific reagents and conditions are employed to achieve the desired transformations while maintaining stereochemical integrity .

Formestane's primary application lies in oncology, specifically for treating advanced breast cancer in postmenopausal women. It is particularly useful in cases where tumors are estrogen receptor-positive. Additionally, it has been explored for use in suppressing estrogen production from anabolic steroids or prohormones due to its inhibitory effects on aromatase .

Despite its efficacy, formestane has seen a decline in use due to the emergence of more effective aromatase inhibitors such as anastrozole and letrozole .

Studies have shown that formestane interacts with various biological pathways due to its hormonal effects. It can influence metabolic pathways related to steroid hormones and may have implications for bone density due to its estrogen-lowering effects. Common side effects associated with formestane include hot flashes, joint pain, fatigue, and mood changes .

Research into its interactions with other drugs is essential for understanding potential contraindications and optimizing therapeutic regimens for patients undergoing treatment with this compound .

Formestane shares its classification as an aromatase inhibitor with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
FormestaneType IIrreversible inhibition of aromataseFirst selective aromatase inhibitor developed
AnastrozoleType IIReversible inhibition of aromataseNon-steroidal; widely used; high potency
LetrozoleType IIReversible inhibition of aromataseNon-steroidal; potent; used primarily in breast cancer treatment
ExemestaneType IIrreversible inhibition of aromataseStructurally similar; also used in breast cancer treatment
TestolactoneType IIrreversible inhibition of aromataseOlder generation; less commonly used now

Formestane's unique position as a first-generation selective aromatase inhibitor distinguishes it from newer agents that have become more prevalent due to their improved efficacy and safety profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

302.18819469 g/mol

Monoisotopic Mass

302.18819469 g/mol

Heavy Atom Count

22

LogP

2.66

Appearance

Solid powder

Melting Point

199 - 202

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PUB9T8T355

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of estrogen-receptor positive breast cancer in post-menopausal women.

Pharmacology

By significantly reducing estrogen levels in the bloodstream, formestane may exhibit antitumor activity. In one trial involving 147 postmenopausal females with advanced breast cancers resistant to standard therapies, 22% of patients achieved a partial response, while another 20% achieved disease stabilization. [3] In comparative trials comparing a non-steroidal aromatase inhibitor, anastrozole, with formestane, it was found that anastrozole was more effective and consistent at suppressing estrogen levels in the body. However, these results were of unverified clinical significance. [5]
Formestane is a synthetic steroidal substance with antineoplastic activity. Formestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG02 - Formestane

Mechanism of Action

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Pictograms

Health Hazard

Health Hazard

Other CAS

566-48-3

Absorption Distribution and Excretion

Formestane has poor oral bioavailability, but is fully bioavailable when administered via the established intramuscular route. The AUC after an intravenous pulse dose does not vary considerably from that of an intramuscular dose. Within 24-48 h of the first dose of intramuscular formestane, a C(max) of 48.0 +/- 20.9 nmol/l was achieved in one study. [2]
Renal elimination. >95% in urine, <5% in feces.
Vd = 1.8 L/kg; widely distributed to organs and tissues when delivered intravenously. [2]
Plasma clearance is approximately 4.2 L/(h kg), when delivered intravenously. In women, following a 500mg dose of formestane, 20% was excreted as glucuronide within the first 24 hours. [1] One long term metabolite (3beta,4alpha-dihydroxy-5alpha-androstan-17-one) can be detected for 90 hours. A longer detection time is possible with more sensitive technology, which may be of utility in sports drug testing. [1]

Metabolism Metabolites

Hepatic metabolism. Phase I of metabolism is mainly reductive in nature. The reduction products 3 beta-hydroxy-5alpha-androstane-4,17-dione and 3alpha-hydroxy-5beta-androstane-4,17-dione are produced, and further reduced. A notable step in the process of metabolism is a keto reduction on carbon number three of the molecule. The main metabolite which is produced from formestane is 4-hydroyxyandrost-4-ene-3,17-dione-4-glucuronide. The oxidation products identified were 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione. In phase II, conjugation was diverse and included sulfatation and glucuronidation. 4-hydroxytestosterone, the 17-hydroxylated analog to formestane, was identified as one particular metabolite found in women's urine. This finding was the result of an oral administration of 500mg of formestane in women.

Wikipedia

Formestane

Biological Half Life

Terminal plasma elimination half life of 18 minutes, when delivered intravenously. [2]

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Martin GD, Narvaez J, Marti A. Synthesis and bioconversions of formestane. J Nat Prod. 2013 Oct 25;76(10):1966-9. doi: 10.1021/np400585t. Epub 2013 Sep 27. PubMed PMID: 24074257.
2: Polet M, Van Renterghem P, Van Gansbeke W, Van Eenoo P. Profiling of urinary formestane and confirmation by isotope ratio mass spectrometry. Steroids. 2013 Nov;78(11):1103-9. doi: 10.1016/j.steroids.2013.07.011. Epub 2013 Aug 7. PubMed PMID: 23933120.
3: Leung GN, Kwok WH, Wan TS, Lam KK, Schiff PJ. Metabolic studies of formestane in horses. Drug Test Anal. 2013 Jun;5(6):412-9. doi: 10.1002/dta.1444. Epub 2013 Jan 21. PubMed PMID: 23339113.
4: Piper T, Fusshöller G, Emery C, Schänzer W, Saugy M. Investigations on carbon isotope ratios and concentrations of urinary formestane. Drug Test Anal. 2012 Dec;4(12):942-50. doi: 10.1002/dta.386. Epub 2012 Feb 22. PubMed PMID: 22354842.
5: Cavaliere C, Corvigno S, Galgani M, Limite G, Nardone A, Veneziani BM. Combined inhibitory effect of formestane and herceptin on a subpopulation of CD44+/CD24low breast cancer cells. Cancer Sci. 2010 Jul;101(7):1661-9. doi: 10.1111/j.1349-7006.2010.01593.x. Epub 2010 Apr 19. PubMed PMID: 20491779.
6: Sharma SK, Zheng W, Joshua AV, Abrams DN, McEwan AJ. Synthesis and evaluation of novel 4-amino-4,6-androstadiene-3,17-dione: an analog of formestane. Bioorg Med Chem Lett. 2008 Oct 15;18(20):5563-6. doi: 10.1016/j.bmcl.2008.09.018. Epub 2008 Sep 22. PubMed PMID: 18815032.
7: Nisslein T, Freudenstein J. Coadministration of the aromatase inhibitor formestane and an isopropanolic extract of black cohosh in a rat model of chemically induced mammary carcinoma. Planta Med. 2007 Apr;73(4):318-22. Epub 2007 Mar 12. PubMed PMID: 17354167.
8: Czerny B, Teister M, Juzyszyn Z, Modrzejewski A, Pawlik A. Effect of 4-hydroxyandrost-4-ene-3,17-dione (formestane) on the bile secretion and metabolism of 4-(14)C-cholesterol to bile acids. Pharmacol Rep. 2005 Nov-Dec;57(6):896-900. PubMed PMID: 16382215.
9: Zilembo N, Bajetta E, Bichisao E, Martinetti A, La Torre I, Bidoli P, Longarini R, Portale T, Seregni E, Bombardieri E. The estrogen suppression after sequential treatment with formestane in advanced breast cancer patients. Biomed Pharmacother. 2004 May;58(4):255-9. PubMed PMID: 15183852.
10: Freue M, Kjaer M, Boni C, Joliver J, Jänicke F, Willemse PH, Coombes RC, Van Belle S, Pérez-Carrión R, Zieschang J, Ibarra de Palacios P, Rose C. Open comparative trial of formestane versus megestrol acetate in postmenopausal patients with advanced breast cancer previously treated with tamoxifen. Breast. 2000 Feb;9(1):9-16. PubMed PMID: 14731578.

Explore Compound Types